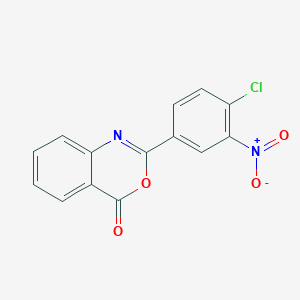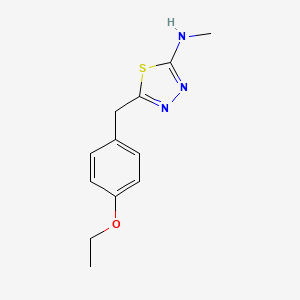![molecular formula C14H17N3O2S B5646626 phenyl [5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]carbamate](/img/structure/B5646626.png)
phenyl [5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenyl [5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]carbamate, also known as TDZ or thidiazuron, is a synthetic plant growth regulator that has been widely used in agricultural research. It was first synthesized in the 1970s by a team of scientists at the University of California, Davis, and has since been used to study plant growth and development.
Mécanisme D'action
The exact mechanism of action of phenyl [5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]carbamate is not fully understood, but it is believed to act as a cytokinin-like plant growth regulator. phenyl [5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]carbamate has been shown to increase the production of cytokinins in plant tissues, which can promote cell division and differentiation.
Biochemical and Physiological Effects:
phenyl [5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]carbamate has been shown to have a number of biochemical and physiological effects on plants. It can promote shoot regeneration and induce somatic embryogenesis, which can be useful for plant tissue culture and genetic engineering. phenyl [5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]carbamate has also been shown to increase the production of secondary metabolites in plants, which can have pharmaceutical and industrial applications.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using phenyl [5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]carbamate in lab experiments is that it is a potent and effective plant growth regulator that can be used at low concentrations. However, phenyl [5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]carbamate can also be toxic to plant tissues at high concentrations, which can limit its use in certain experiments. Additionally, phenyl [5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]carbamate can be expensive and difficult to obtain in some regions.
Orientations Futures
There are a number of future directions for research on phenyl [5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]carbamate. One area of interest is the development of new methods for synthesizing phenyl [5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]carbamate that are more cost-effective and environmentally friendly. Another area of interest is the use of phenyl [5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]carbamate in plant biotechnology, such as genetic engineering and plant tissue culture. Finally, there is interest in exploring the potential pharmaceutical and industrial applications of phenyl [5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]carbamate and other plant growth regulators.
Méthodes De Synthèse
Phenyl [5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]carbamate can be synthesized using a variety of methods, including the reaction of phenyl isocyanate with 5-(1-ethylpropyl)-1,3,4-thiadiazole-2-thiol. The resulting product is then treated with phosphorus oxychloride to give the final product, phenyl [5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]carbamate.
Applications De Recherche Scientifique
Phenyl [5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]carbamate has been extensively studied for its effects on plant growth and development. It has been shown to promote shoot regeneration, induce somatic embryogenesis, and enhance callus formation in a variety of plant species. phenyl [5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]carbamate has also been used to study the effects of plant growth regulators on plant growth and development.
Propriétés
IUPAC Name |
phenyl N-(5-pentan-3-yl-1,3,4-thiadiazol-2-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2S/c1-3-10(4-2)12-16-17-13(20-12)15-14(18)19-11-8-6-5-7-9-11/h5-10H,3-4H2,1-2H3,(H,15,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKNWKIBYNQFWHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C1=NN=C(S1)NC(=O)OC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenyl [5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]carbamate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

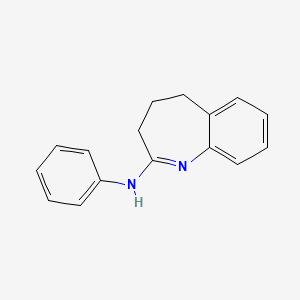

![2-({[(3-isopropyl-1H-pyrazol-5-yl)carbonyl]amino}methyl)-N,N-dimethyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide](/img/structure/B5646554.png)
![1-{2-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]ethyl}piperidin-2-one](/img/structure/B5646557.png)
![4-[(3-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-2-(1-piperidinylmethyl)-1,4-oxazepane](/img/structure/B5646565.png)
![2-anilino-N-methyl-N-[3-(1-methyl-1H-imidazol-2-yl)propyl]-5-pyrimidinecarboxamide](/img/structure/B5646569.png)
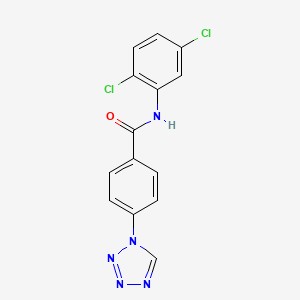
![5-acetyl-1'-[(benzyloxy)acetyl]-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5646578.png)

![N-[4-(cyanomethyl)phenyl]-2-(2-fluorophenoxy)acetamide](/img/structure/B5646590.png)
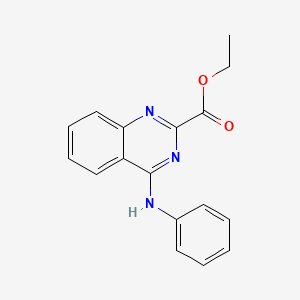
![ethyl 4-({[(4-methylphenyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5646611.png)
